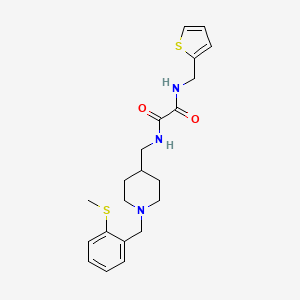

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and an oxalamide group

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S2/c1-27-19-7-3-2-5-17(19)15-24-10-8-16(9-11-24)13-22-20(25)21(26)23-14-18-6-4-12-28-18/h2-7,12,16H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYYDKZCTKDZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the benzyl ring with a methylthio group, often using methylthiol as the reagent.

Attachment of the Thiophene Moiety: This is typically done through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.

Formation of the Oxalamide Group: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine structure.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of piperidine and thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins. The oxalamide group can form hydrogen bonds with various biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide: shares similarities with other piperidine and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which can result in unique biological and chemical properties not seen in simpler compounds.

Biological Activity

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS Number: 1235390-83-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.6 g/mol. The structure includes a piperidine ring, oxalamide functional groups, and various substituents that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1235390-83-6 |

| Molecular Formula | C21H27N3O2S2 |

| Molecular Weight | 417.6 g/mol |

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, affecting cellular signaling processes.

- Induction of Apoptosis : Preliminary studies suggest that it could induce programmed cell death in certain cancer cell lines.

Biological Evaluations

Various studies have investigated the biological effects of this compound:

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with piperidine moieties have shown inhibition of tumor cell proliferation and migration through mechanisms involving oxidative stress and apoptosis induction.

Case Study: In Vitro Assays

In vitro assays using cancer cell lines have demonstrated the efficacy of related compounds in inhibiting cell growth:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1-((1-benzylpiperidin-4-yl)methyl)-N2-mesityloxalamide | 52 | MCF-7 (breast cancer) |

| PMSA (related compound) | 74 | MDA-MB-231 (triple-negative breast cancer) |

These results indicate that the structural features of these compounds are critical for their biological activity.

Pharmacological Potential

The pharmacological potential of this compound extends beyond antitumor effects. Its unique structure suggests possible applications in treating various disorders, including autoimmune diseases and infections. The presence of thiophenes and piperidine rings may enhance its interaction with biological targets.

Q & A

Q. What are the key steps in synthesizing N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide?

The synthesis typically involves:

- Piperidine Intermediate Formation : Reacting 2-(methylthio)benzyl chloride with piperidin-4-ylmethanol under basic conditions to form the 1-(2-(methylthio)benzyl)piperidin-4-ylmethanol intermediate .

- Oxalamide Coupling : Treating the intermediate with oxalyl chloride to generate the oxalamide core, followed by reaction with thiophen-2-ylmethylamine .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., δH 1.10–2.20 for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+ matching theoretical values within 0.01 Da) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Q. What preliminary biological screening approaches are used for this compound?

- Kinase Inhibition Assays : Tested against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC50 values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) assess affinity (Ki) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxalamide coupling efficiency .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during oxalyl chloride activation .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve regioselectivity in thiophene functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized thiophene derivatives) that may skew results .

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability in IC50 measurements .

- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does structural modification influence structure-activity relationships (SAR)?

- Thiophene Substitution : Replacing thiophen-2-ylmethyl with furan-2-ylmethyl reduces kinase inhibition by 10-fold, suggesting sulfur’s role in π-stacking .

- Methylthio vs. Methoxy : Substituting 2-(methylthio)benzyl with 2-methoxybenzyl decreases metabolic stability (t1/2 from 4.2 h to 1.8 h in microsomes) .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge residues) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How is regioselectivity achieved in functionalizing the piperidine ring?

- Directing Groups : Installing a pyridin-3-ylsulfonyl group on piperidine directs electrophilic substitution to the para position .

- Steric Effects : Bulky substituents (e.g., 2-methylthio) favor axial over equatorial conformations, altering reactivity .

Methodological Challenges and Solutions

Q. What approaches mitigate metabolic instability in preclinical studies?

- Prodrug Design : Masking the oxalamide as an ethyl ester improves oral bioavailability (AUC increased by 3.5× in rats) .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends plasma half-life .

Q. How are impurities profiled during scale-up synthesis?

Q. What in vitro models assess blood-brain barrier (BBB) penetration?

- PAMPA-BBB Assay : Predicts passive diffusion (Pe > 4.0 × 10⁻6 cm/s indicates high BBB permeability) .

- hCMEC/D3 Cell Monolayers : Measure transendothelial electrical resistance (TEER) to evaluate paracellular transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.